4-Methoxybenzene-1,2-dicarbonyl dichloride
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Overview
Description
4-Methoxybenzene-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C9H6Cl2O3 It is a derivative of benzene, featuring two carbonyl chloride groups and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzene-1,2-dicarbonyl dichloride typically involves the chlorination of 4-methoxyphthalic anhydride. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the 4-methoxyphthalic anhydride with thionyl chloride under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzene-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form 4-methoxybenzene-1,2-diol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of 4-formylbenzene-1,2-dicarbonyl dichloride.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: 4-Methoxybenzene-1,2-diol.
Oxidation Products: 4-Formylbenzene-1,2-dicarbonyl dichloride.
Scientific Research Applications
4-Methoxybenzene-1,2-dicarbonyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxybenzene-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl Chloride: Similar in structure but with only one carbonyl chloride group.
4-Methoxyphthalic Anhydride: The precursor used in the synthesis of 4-Methoxybenzene-1,2-dicarbonyl dichloride.
4-Methoxybenzene-1,2-diol: The reduced form of the compound.
Uniqueness
This compound is unique due to the presence of two reactive carbonyl chloride groups and a methoxy group, which provide a versatile platform for various chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
62366-69-2 |
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Molecular Formula |
C9H6Cl2O3 |
Molecular Weight |
233.04 g/mol |
IUPAC Name |
4-methoxybenzene-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-5-2-3-6(8(10)12)7(4-5)9(11)13/h2-4H,1H3 |
InChI Key |
IVQWDLILPHMPHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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